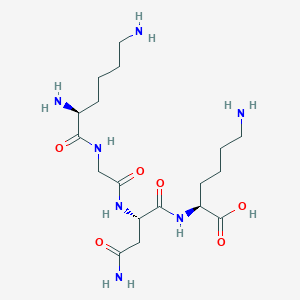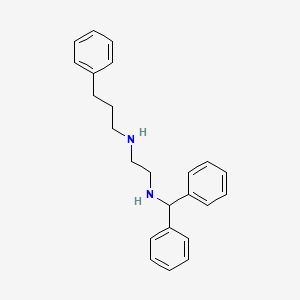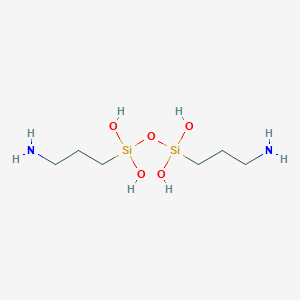
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol is a silicon-based compound with the molecular formula C6H20N2O5Si2. It is known for its unique structure, which includes two aminopropyl groups attached to a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol typically involves the reaction of N,N-bis(trimethylsilyl)allylamine with dimethyl ethoxy silane in the presence of a platinum catalyst. The reaction is carried out at 70°C over three hours . Another method involves heating a mixture of bis(methylaminocarbonyloxypropyl)tetramethyldisiloxane and 2N sulfuric acid at 100°C for 16 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: Reduction reactions can modify the aminopropyl groups.
Substitution: The aminopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include siloxane-based polymers, modified aminopropyl derivatives, and various substituted siloxanes.
Aplicaciones Científicas De Investigación
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol involves its reactivity with various functional groups. The aminopropyl groups can form hydrogen bonds and interact with other molecules, leading to the formation of stable complexes. The disiloxane backbone provides stability and flexibility, allowing the compound to be used in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3-aminopropyl)tetramethyldisiloxane: This compound has a similar structure but with tetramethyl groups instead of hydroxyl groups.
Poly(dimethylsiloxane), bis(3-aminopropyl) terminated: This polymer has similar aminopropyl groups but a different backbone structure.
Poly[dimethylsiloxane-co-(3-aminopropyl)methylsiloxane]: Another polymer with similar functional groups but different properties.
Uniqueness
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol is unique due to its combination of aminopropyl groups and a disiloxane backbone, which provides both reactivity and stability. This makes it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
797032-41-8 |
|---|---|
Fórmula molecular |
C6H20N2O5Si2 |
Peso molecular |
256.40 g/mol |
Nombre IUPAC |
3-[[3-aminopropyl(dihydroxy)silyl]oxy-dihydroxysilyl]propan-1-amine |
InChI |
InChI=1S/C6H20N2O5Si2/c7-3-1-5-14(9,10)13-15(11,12)6-2-4-8/h9-12H,1-8H2 |
Clave InChI |
DSDXWAXBYIPBIH-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C[Si](O)(O)O[Si](CCCN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


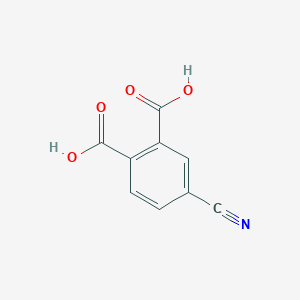
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
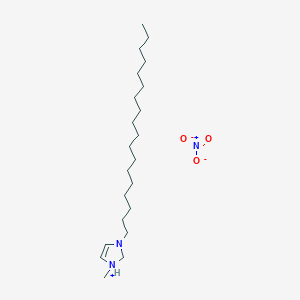
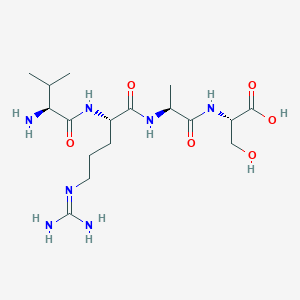
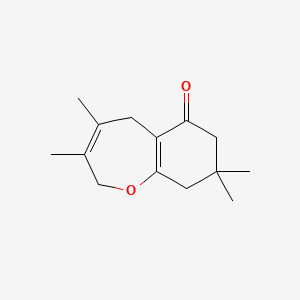
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
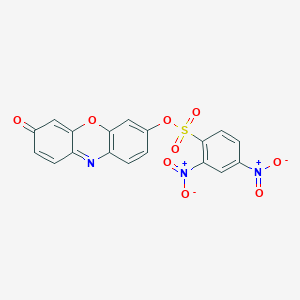
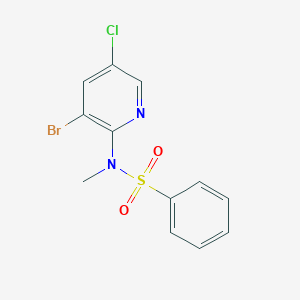
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
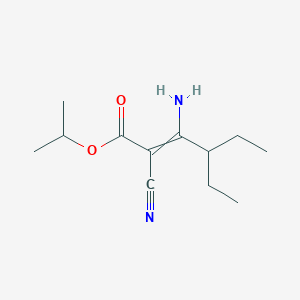
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
